molecular formula C10H16N2O3 B048016 Tert-butyl 3-cyanomorpholine-4-carboxylate CAS No. 518047-40-0

Tert-butyl 3-cyanomorpholine-4-carboxylate

Cat. No.: B048016
CAS No.: 518047-40-0
M. Wt: 212.25 g/mol
InChI Key: QSBSEJKNKHZYKD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 3-cyanomorpholine-4-carboxylate is primarily used as a reactant in the synthesis of HIV integrase inhibitors . HIV integrase is an enzyme that enables the integration of viral genetic material into the host cell’s DNA, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound can prevent the replication of the virus.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances. It is typically stored at 2-8°C to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-cyanomorpholine-4-carboxylate can be synthesized from 3-carbamoyl-morpholine-4-carboxylic acid tert-butyl ester. The reaction involves the use of reagents such as di-tert-butyl dicarbonate and trimethylsilyl cyanide . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyanomorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, ammonium chloride, and anhydrous dimethylformamide (DMF) . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium azide and ammonium chloride in anhydrous DMF can produce tert-butyl 3-(5H-tetrazol-5-yl)morpholine-4-carboxylate .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-cyanomorpholine-4-carboxylate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various pharmaceutical compounds . Its ability to form stable intermediates and products makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBSEJKNKHZYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610737
Record name tert-Butyl 3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518047-40-0
Record name 1,1-Dimethylethyl 3-cyano-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518047-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyanomorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of the product of Step 2 (1 eq.) and triethylamine (2.1 eq.) in CH2Cl2 (0.1 M) was cooled to 0° C. and trifluoroacetic anhydride (1.1 eq.) added dropwise under nitrogen. Stirring was continued 3.5 hours more at room temperature and volatiles removed in vacuo. Residues taken in EtOAc were washed with water, brine and dried over Na2SO4. Evaporation gave the title compound as a brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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